molecular formula C27H30O5 B12829081 Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside

Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside

Cat. No.: B12829081
M. Wt: 434.5 g/mol
InChI Key: DJVKHGGGJZLGII-CRAHGFGVSA-N
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Description

Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside: is a chemical compound known for its significant role in various scientific research fields. It is a derivative of ribofuranose, where the hydroxyl groups at positions 2, 3, and 5 are substituted with benzyl groups. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the development of nucleoside analogs, which have applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside typically involves the protection of the hydroxyl groups of D-ribose. The process can be summarized as follows:

    Starting Material: D-ribose is used as the starting material.

    Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, and 5 are protected by benzylation. This is usually achieved using benzyl chloride (C₆H₅CH₂Cl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    Methylation: The anomeric hydroxyl group is then methylated using methyl iodide (CH₃I) in the presence of a base like sodium hydride.

The reaction conditions typically involve anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the absence of water, which can interfere with the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can remove the benzyl protecting groups, yielding the parent ribofuranoside.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for removing benzyl groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiolates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl-protected ribonic acids, while reduction can regenerate the parent ribofuranoside.

Scientific Research Applications

Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of nucleoside analogs, which are crucial in the development of antiviral and anticancer drugs.

    Biology: The compound is used in the study of carbohydrate chemistry and enzymatic processes involving ribose derivatives.

    Medicine: Nucleoside analogs derived from this compound are investigated for their potential therapeutic effects against various diseases, including cancer and viral infections.

    Industry: It is used in the production of complex organic molecules and as a building block in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside is primarily related to its role as a precursor in the synthesis of nucleoside analogs. These analogs can inhibit DNA synthesis by incorporating into the DNA strand and causing chain termination. This mechanism is particularly effective in targeting rapidly dividing cells, such as cancer cells and viruses.

Comparison with Similar Compounds

Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside can be compared with other benzyl-protected ribofuranosides and nucleoside analogs:

    Methyl 2,3,5-tris-O-benzyl-D-arabinofuranoside: Similar in structure but differs in the configuration of the hydroxyl groups.

    Methyl 2,3,5-tris-O-benzyl-D-xylofuranoside: Another analog with a different sugar backbone.

    Methyl 2,3,5-tris-O-benzyl-D-lyxofuranoside: Differing in the stereochemistry of the sugar moiety.

The uniqueness of this compound lies in its specific configuration and the ease with which it can be converted into various nucleoside analogs, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C27H30O5

Molecular Weight

434.5 g/mol

IUPAC Name

(3R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane

InChI

InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25?,26-,27?/m1/s1

InChI Key

DJVKHGGGJZLGII-CRAHGFGVSA-N

Isomeric SMILES

COC1[C@@H](C([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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